2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
Beschreibung
2-(7-Morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a pyrimido[4,5-d]pyrimidinone derivative featuring a morpholino substituent at the 7-position and an acetamide group linked to a para-tolyl moiety. Its pyrimido[4,5-d]pyrimidine core is a fused bicyclic system that enhances metabolic stability and binding affinity to biological targets, while the morpholino group may improve solubility and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-2-4-14(5-3-13)22-16(26)11-25-12-21-17-15(18(25)27)10-20-19(23-17)24-6-8-28-9-7-24/h2-5,10,12H,6-9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRFEPQKQRAJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from basic organic molecules. One common route begins with the formation of the pyrimidinopyrimidine core, which can be achieved through cyclization reactions. For example:
The initial step involves the reaction of an aromatic amine with a pyrimidine derivative under specific conditions (such as the presence of a base like sodium hydride).
The intermediate product then undergoes further functionalization to introduce the morpholino and oxo groups, which are essential for the compound's biological activity.
The final step includes the attachment of the p-tolylacetamide moiety, often through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing each reaction step to increase yield and reduce costs. Continuous flow processes and automated synthesis can be employed to ensure consistency and efficiency in production. The use of robust catalysts and precise control over reaction conditions (temperature, pressure, solvent choice) is crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically at the morpholino moiety, altering its electronic properties.
Reduction: : Reduction reactions can reduce the oxo group to hydroxyl, impacting the compound’s reactivity and solubility.
Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogenating agents (e.g., chlorine gas, bromine), nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products depend on the specific reaction conditions, but can include various functionalized derivatives of the parent compound, such as halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a valuable scaffold for the development of new molecules in medicinal chemistry. Its complex structure allows for various modifications, making it a versatile starting point for synthesizing potential drug candidates.
Biology and Medicine
In biological research, 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the field of cancer research.
Industry
Industrially, the compound can be used in the synthesis of materials with specific properties, such as polymers with enhanced stability or catalysts with improved activity. Its unique structure allows for the creation of novel materials with desirable characteristics.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Binding to Enzymes: : It can inhibit the activity of certain enzymes by binding to their active sites, thus interfering with metabolic pathways.
Interaction with Receptors: : The compound may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways.
DNA Intercalation: : Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyrimido[4,5-d]pyrimidinone Derivatives ()
Compounds 7t, 7u, and 7v from share structural motifs with the target compound, including pyrimido[4,5-d]pyrimidinone cores and acetamide side chains. Key differences lie in substituents and stereochemistry:
The target compound’s morpholino group contrasts with the dimethylamino and pyridinyl substituents in 7t/7u, which may influence solubility and target selectivity. The high purity (>95%) of analogs suggests robust synthetic protocols for this class .
Coumarin-Acetamide Hybrids ()
Coumarin derivatives like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () share the acetamide functionality but differ in core structure. These compounds exhibit antioxidant activity surpassing ascorbic acid, attributed to their conjugated π-systems and redox-active oxygen atoms. In contrast, the pyrimido[4,5-d]pyrimidinone core of the target compound lacks inherent antioxidant moieties, suggesting divergent pharmacological applications .
Benzothieno[3,2-d]pyrimidine Sulfonamides ()
Benzothieno[3,2-d]pyrimidine derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) inhibit COX-2, iNOS, and IL-8 in inflamed cells. While structurally distinct, their pyrimidine-based cores and sulfonamide groups parallel the target compound’s heterocyclic system and acetamide linkage. Key differences include:
The morpholino group in the target compound may offer enhanced blood-brain barrier penetration compared to sulfonamide derivatives, which are bulkier and more polar .
Physicochemical and Pharmacological Implications
- Solubility: The morpholino group in the target compound likely improves aqueous solubility relative to ’s sulfonamides, which require hydrophobic interactions for target binding.
- Stereochemical Impact : The optical activity of analogs like 7t and 7u ([α]D ±24.8 to -59.5) underscores the importance of chirality in biological activity, though the target compound’s stereochemical data are unreported .
- Therapeutic Potential: While benzothieno[3,2-d]pyrimidines show anti-inflammatory activity, the target compound’s pyrimido[4,5-d]pyrimidinone core may align more with kinase inhibition, a common application for similar fused heterocycles .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | DCM, triethylamine, 80°C, 12h | 65–75 | |
| Morpholino Substitution | Morpholine, DMF, 50°C, 6h | 80–85 | |
| Final Acylation | EDCI/HOBt, DCM, rt, 24h | 70–78 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
